molecular formula C12H10O2S B3264141 Methyl 5-phenylthiophene-3-carboxylate CAS No. 38695-72-6

Methyl 5-phenylthiophene-3-carboxylate

Cat. No.: B3264141
CAS No.: 38695-72-6
M. Wt: 218.27 g/mol
InChI Key: RDVCVYFYEUWTGC-UHFFFAOYSA-N
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Description

Methyl 5-phenylthiophene-3-carboxylate is a thiophene derivative characterized by a phenyl substituent at the 5-position and a methyl ester group at the 3-position of the thiophene ring. Its molecular formula is C₁₃H₁₀O₂S, with a molecular weight of 246.28 g/mol. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its aromatic and electron-rich structure, which facilitates further functionalization .

Properties

IUPAC Name

methyl 5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-7-11(15-8-10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVCVYFYEUWTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221578
Record name 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38695-72-6
Record name 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38695-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenecarboxylic acid, 5-phenyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-phenylthiophene-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its aromatic nature allows it to participate in π-π interactions, which are crucial in many biological and chemical processes .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-phenylthiophene-3-carboxylate Phenyl (5) Methyl (3) C₁₃H₁₀O₂S 246.28 High lipophilicity; pharmaceutical intermediate
Methyl 5-ethylthiophene-3-carboxylate Ethyl (5) Methyl (3) C₈H₁₀O₂S 170.22 Lower molecular weight; increased volatility
Ethyl 5-phenylthiophene-3-carboxylate Phenyl (5) Ethyl (3) C₁₄H₁₂O₂S 260.31 Enhanced lipophilicity vs. methyl ester
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Chloro (5), Chlorosulfonyl (3) Methyl (2) C₇H₅Cl₂O₄S₂ 298.14 Reactive sites for nucleophilic substitution
5-(3-Hydroxymethylphenyl)thiophene-3-carboxylic acid Hydroxymethylphenyl (5) Carboxylic acid (3) C₁₂H₁₀O₃S 234.27 Polar due to -COOH; hydrogen bonding capability
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate Amino (5), Methoxymethyl (3) Methyl (2) C₉H₁₁NO₃S 229.25 Amino group enables nucleophilic reactions

Substituent Effects on Physicochemical Properties

  • Phenyl vs. Alkyl Substituents : The phenyl group at position 5 (as in this compound) enhances aromaticity and conjugation, leading to higher melting points and lower solubility in polar solvents compared to alkyl-substituted analogs like Methyl 5-ethylthiophene-3-carboxylate .
  • Ester Position : Moving the ester from position 3 (as in the target compound) to position 2 (e.g., Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) alters electronic distribution, reducing resonance stabilization and increasing reactivity toward electrophiles .
  • Functional Group Diversity: The presence of electron-withdrawing groups (e.g., -Cl, -SO₂Cl) increases electrophilicity, making these compounds suitable for Suzuki coupling or sulfonamide synthesis. In contrast, hydroxymethyl or amino groups (e.g., 5-(3-Hydroxymethylphenyl)thiophene-3-carboxylic acid) introduce hydrogen-bonding sites, improving aqueous solubility .

Biological Activity

Methyl 5-phenylthiophene-3-carboxylate is an organic compound with significant potential in various biological applications, particularly in pharmacology. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings.

Chemical Structure and Properties

This compound possesses a thiophene ring with a phenyl group at the 5-position and a carboxylate ester functional group. Its molecular formula is C12H10O2SC_{12}H_{10}O_2S, and it has a molecular weight of approximately 218.27 g/mol. The presence of the thiophene moiety contributes to its unique chemical properties, making it a candidate for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against pathogenic bacteria and fungi, it demonstrated moderate to potent activity, particularly against Gram-positive and some Gram-negative microorganisms.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.15 μM
Escherichia coli 0.21 μM
Candida albicans 0.83 μM
Pseudomonas aeruginosa 0.25 μM

These results indicate that the compound can effectively inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Case Study: Cytotoxicity Evaluation

A cytotoxicity evaluation using the MTT assay revealed that this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:

Cell LineIC50 (μM)
HeLa12.5
MCF-715.0

These findings suggest that the compound holds promise as a potential anticancer agent.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of DNA Gyrase : Molecular docking studies have shown that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-phenylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 5-phenylthiophene-3-carboxylate

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